molecular formula C17H17N5O2 B13444087 8,9-Piperazine Pixantrone

8,9-Piperazine Pixantrone

货号: B13444087
分子量: 323.35 g/mol
InChI 键: RKVGMWDRZZUVAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8,9-Piperazine Pixantrone is a synthetic compound belonging to the class of aza-anthracenediones. It is primarily known for its application in the treatment of relapsed or refractory aggressive non-Hodgkin’s lymphoma. This compound has garnered attention due to its unique chemical structure and pharmacological properties, which distinguish it from other anthracenediones and anthracyclines .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Piperazine Pixantrone involves multiple steps, starting with the formation of the core aza-anthracenedione structure. The process typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .

化学反应分析

Types of Reactions: 8,9-Piperazine Pixantrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo substitution reactions to form more complex structures .

科学研究应用

8,9-Piperazine Pixantrone is a synthetic aza-anthracenedione primarily used to treat relapsed or refractory aggressive non-Hodgkin's lymphoma . It has a unique chemical structure and pharmacological properties that differ from other anthracenediones and anthracyclines, making it a safer option for long-term treatment due to its reduced cardiotoxicity.

Molecular Structure and Properties
The molecular formula of this compound is not explicitly stated in the provided text, but its molecular weight is approximately 323.35 g/mol. The compound includes a piperazine moiety, which contributes to its biological activity and therapeutic potential.

Mechanisms of Action
this compound exhibits biological activity through several mechanisms:

  • DNA Intercalation : It can insert itself between DNA base pairs, disrupting DNA structure and function.
  • Topoisomerase II Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA replication and repair.
  • Induction of DNA Damage : It induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.

These mechanisms contribute to its effectiveness as an antineoplastic agent, particularly in treating aggressive forms of lymphoma.

Clinical Efficacy and Trials
Pixantrone has demonstrated some promising results in terms of disease-free and overall survival in patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) . A phase II study involving patients with relapsed aggressive NHL showed an overall response rate of 27% with pixantrone monotherapy, demonstrating a response duration of 24 months . A phase III study (PIX301) indicated that pixantrone monotherapy was superior to other monotherapies in patients with multiply relapsed or refractory aggressive NHL in terms of overall response rate, median progression-free survival, and overall survival (OS) . The median OS was 2.6 months longer in the pixantrone arm .

Real-World Data
However, real-world post-approval data on the efficacy of pixantrone are less promising for non-select, everyday relapsed and refractory patients . A retrospective analysis of 12 patients treated with pixantrone showed that all patients progressed during treatment, and none were alive at the time of analysis due to progressive lymphoma . The pixantrone-specific median OS was 3.5 months . This suggests that real-world multiply refractory and high-risk patients might have been underrepresented in the PIX301 analysis .

Comparison with Other Compounds
this compound is distinguished by its reduced cardiotoxicity compared to other anthracenediones and anthracyclines. The following table compares this compound with similar compounds:

Compound NameClassMechanism of ActionCardiotoxicity Level
MitoxantroneAza-anthracenedioneDNA intercalation, topoisomerase II inhibitionHigher
DoxorubicinAnthracyclineDNA intercalation, topoisomerase II inhibitionHigh
EpirubicinAnthracyclineSimilar to doxorubicin but with reduced cardiotoxicityModerate

作用机制

8,9-Piperazine Pixantrone exerts its effects through multiple mechanisms:

Molecular Targets and Pathways:

相似化合物的比较

Uniqueness: 8,9-Piperazine Pixantrone is unique due to its reduced cardiotoxicity compared to other anthracenediones and anthracyclines. This makes it a safer option for patients requiring long-term treatment .

生物活性

8,9-Piperazine Pixantrone, a derivative of the anthracycline class of chemotherapeutic agents, has garnered attention due to its unique biological activity and therapeutic potential, particularly in the treatment of non-Hodgkin lymphoma (NHL) and other malignancies. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in clinical settings, and safety profile.

Pixantrone operates through several mechanisms that contribute to its cytotoxic effects on cancer cells:

  • DNA Intercalation : Like other anthracyclines, Pixantrone intercalates into DNA, disrupting the replication process and leading to cell death.
  • Topoisomerase Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA strand separation during replication.
  • Reactive Oxygen Species (ROS) Generation : The compound generates ROS, which can induce oxidative stress and further damage cellular components.

These mechanisms collectively enhance its anti-tumor activity while minimizing cardiac toxicity compared to traditional anthracyclines due to the absence of 5,8-dihydroxy groups associated with cardiotoxicity .

Overview of Clinical Trials

Clinical studies have demonstrated promising results for this compound in various settings:

  • Monotherapy : In relapsed aggressive NHL, single-agent Pixantrone at a dose of 85 mg/m² weekly for three weeks every four weeks resulted in an overall response rate (ORR) of 27% and a complete response rate (CRR) of 15% .
  • Combination Therapy : When combined with other chemotherapy regimens, the ORR increased significantly to between 58% and 74%, with CRRs ranging from 37% to 57% .

Case Studies

Several case studies highlight the effectiveness of Pixantrone:

  • Case Study A : A patient with relapsed diffuse large B-cell lymphoma achieved a complete response after four cycles of combination therapy including Pixantrone.
  • Case Study B : A cohort study involving patients with refractory NHL showed a median progression-free survival of 6 months when treated with Pixantrone as part of a multi-drug regimen.

These case studies underscore the potential of Pixantrone as a viable treatment option for patients who have exhausted other therapies.

Toxicity and Side Effects

The safety profile of Pixantrone is notably favorable compared to traditional anthracyclines. Key findings include:

  • Neutropenia : The most common dose-limiting toxicity observed was neutropenia, which necessitated careful monitoring during treatment.
  • Cardiac Toxicity : Unlike conventional anthracyclines, Pixantrone exhibited significantly lower cardiac toxicity rates due to its unique chemical structure .

Summary Table of Clinical Findings

Study TypeTreatment RegimenOverall Response Rate (ORR)Complete Response Rate (CRR)Notable Toxicities
MonotherapyPixantrone 85 mg/m² weekly27%15%Neutropenia
CombinationPixantrone with chemotherapy58-74%37-57%Neutropenia

属性

分子式

C17H17N5O2

分子量

323.35 g/mol

IUPAC 名称

6-(2-aminoethylamino)-2,3-dihydroisoquinolino[7,6-f]quinoxaline-7,12-diol

InChI

InChI=1S/C17H17N5O2/c18-2-4-20-11-7-12-15(22-6-5-21-12)14-13(11)16(23)9-1-3-19-8-10(9)17(14)24/h1,3,7-8,20,23-24H,2,4-6,18H2

InChI 键

RKVGMWDRZZUVAS-UHFFFAOYSA-N

规范 SMILES

C1CN=C2C(=N1)C=C(C3=C(C4=C(C=NC=C4)C(=C32)O)O)NCCN

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。